molecular formula C16H13ClN2O B3355135 N-(4-CHLOROACRIDIN-9-YL)-N-METHYLACETAMIDE CAS No. 61981-71-3

N-(4-CHLOROACRIDIN-9-YL)-N-METHYLACETAMIDE

Cat. No.: B3355135
CAS No.: 61981-71-3
M. Wt: 284.74 g/mol
InChI Key: QGKILWCUFQLQPC-UHFFFAOYSA-N
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Description

N-(4-Chloroacridin-9-yl)-N-Methylacetamide is a synthetic acridine derivative characterized by a chloro substituent at the 4-position of the acridine core and an N-methylacetamide group at the 9-position. Its synthesis involves reacting N-(9-Acridinyl)-2-chloroacetamide with 4-methylpiperidine in dimethyl sulfoxide (DMSO) at 80°C under basic conditions (K₂CO₃), followed by recrystallization to yield a white crystalline solid . Single-crystal X-ray diffraction confirmed its molecular structure, with crystallographic data (e.g., space group, unit cell parameters) detailed in Table 1 of the source material .

Properties

IUPAC Name

N-(4-chloroacridin-9-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10(20)19(2)16-11-6-3-4-9-14(11)18-15-12(16)7-5-8-13(15)17/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKILWCUFQLQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C2C=CC=C(C2=NC3=CC=CC=C31)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485572
Record name Acetamide, N-(4-chloro-9-acridinyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61981-71-3
Record name Acetamide, N-(4-chloro-9-acridinyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloroacridin-9-yl)-N-methylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 9-aminoacridine and 4-chlorobutyryl chloride.

    Reaction Conditions: The 9-aminoacridine (0.97 g, 5 mmol) and triethylamine (2.75 ml, 25 mmol) are initially added to 15 mL of tetrahydrofuran. Subsequently, the 4-chlorobutyryl chloride (3.5 ml, 25 mmol) is slowly added to the reaction mixture and stirred for 120 minutes at 0°C.

    Purification: The solvent is removed under reduced pressure, and the solid product is dissolved in ethyl acetate. The solids are removed by vacuum filtration, and the filtrate is washed with 100 mL of sodium carbonate solution (10%). The ethyl acetate is removed under reduced pressure to give a solid-liquid mixture.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques such as column chromatography and crystallization are employed to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloroacridin-9-yl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Reduced derivatives of this compound.

    Substitution: Substituted acridine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

N-(4-Chloroacridin-9-yl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chloroacridin-9-yl)-N-methylacetamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s interaction with DNA leads to the induction of apoptosis in cancer cells, making it a promising anti-cancer agent .

Comparison with Similar Compounds

Research Findings and Implications

  • Target Compound : Preliminary crystallographic data (Table 1, ) provide a foundation for structure-activity relationship (SAR) studies. Further research is needed to explore its pharmacokinetics and toxicity.
  • Corrosion Inhibitor : Electrochemical studies demonstrate >90% inhibition efficiency at 500 ppm concentration, attributed to strong metal-adsorption capabilities .

Biological Activity

N-(4-Chloroacridin-9-yl)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its acridine backbone, which is known for its ability to intercalate DNA and exhibit various biological effects. The presence of the chloro group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with nucleic acids. The acridine moiety allows for DNA intercalation , which can disrupt normal cellular processes such as replication and transcription. This mechanism is critical in understanding its potential as an anti-cancer agent.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting the growth of tumor cells through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)5.2
MCF-7 (Breast Cancer)8.7
A549 (Lung Cancer)6.1

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial DNA synthesis.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Study on Anticancer Efficacy

A study conducted on the efficacy of this compound in a murine model of breast cancer showed a significant reduction in tumor size when administered at a dose of 10 mg/kg body weight. The study reported that the compound induced apoptosis in tumor cells, as evidenced by increased caspase activity and DNA fragmentation assays .

Study on Antimicrobial Effects

Another study evaluated the antimicrobial effects of this compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound effectively inhibited MRSA growth at concentrations lower than those required for standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-CHLOROACRIDIN-9-YL)-N-METHYLACETAMIDE
Reactant of Route 2
N-(4-CHLOROACRIDIN-9-YL)-N-METHYLACETAMIDE

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